5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a benzoate group
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an appropriate diketone and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Addition of the Hydroxy and Methoxypropyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate alcohols or alkoxides react with the intermediate compound.
Incorporation of the Benzoate Group: The benzoate group can be added through an esterification reaction between the intermediate compound and a benzoic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, and vice versa.
Scientific Research Applications
5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its unique chemical properties, such as acting as a ligand for specific receptors or enzymes.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
- 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(5-METHYL-2-FUROYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE : This compound has a similar pyrrole core but different substituents, which may result in different chemical and biological properties.
- 5-(4-FLUOROPHENYL)-3-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLE : This compound contains a pyrazole ring instead of a pyrrole ring, leading to different reactivity and potential applications.
Properties
Molecular Formula |
C29H28FNO5 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28FNO5/c1-19-5-3-6-20(17-19)18-36-24-13-9-22(10-14-24)27(32)25-26(21-7-11-23(30)12-8-21)31(15-4-16-35-2)29(34)28(25)33/h3,5-14,17,26,32H,4,15-16,18H2,1-2H3/b27-25- |
InChI Key |
PTRUXWWOGFVZKI-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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